N-Methoxy-N-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-8(9-2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
BFTILNVWYRXRQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via N-Methoxyamides (Research by Uemura et al., 2014)
One advanced method involves a two-step synthesis starting from N-methoxyamides, which are then converted into multi-substituted amines including this compound derivatives. This method exploits the N-methoxy group as a reactivity control element:
- Step 1: Coupling of N-methoxyamides with aldehydes to form intermediates.
- Step 2: Nucleophilic addition to N-methoxyamides, facilitated by the increased electrophilicity of the amide carbonyl due to the N-methoxy group.
This approach allows for efficient formation of multi-substituted amines with high selectivity and functional group tolerance, applicable to pyrrolidine derivatives as well.
| Step | Reaction Type | Key Feature | Outcome |
|---|---|---|---|
| 1 | N-methoxyamide/aldehyde coupling | Enhanced nucleophilicity due to N-methoxy | Formation of intermediate adducts |
| 2 | Nucleophilic addition | Increased electrophilicity and chelation | Diversified multi-substituted amines |
This method is supported by experimental data showing high yields and applicability to complex molecules, including pyrrolidine-based amines.
Direct Synthesis via Nucleophilic Substitution Using 1,4-Dichlorobutane and Methylamine
A patented industrial method for preparing N-methylpyrrolidine (a close analog) involves:
- Reacting 1,4-dichlorobutane with methylamine in an ether solvent under potassium iodide catalysis.
- The ether solvent (e.g., diglyme or anisole) forms hydrogen bonds with methylamine, improving solubility and reaction rate.
- The reaction proceeds under normal pressure at 100-120 °C for 3-8 hours.
- Post-reaction neutralization and distillation yield high-purity N-methylpyrrolidine with yields over 88%.
While this method targets N-methylpyrrolidine, it provides a framework for synthesizing N-methyl substituted pyrrolidine derivatives, which can be modified to introduce the N-methoxy group via subsequent reactions.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Potassium iodide |
| Solvent | Ether solvents (diglyme, anisole) |
| Temperature | 100-120 °C |
| Pressure | Atmospheric (normal pressure) |
| Reaction Time | 3-8 hours |
| Molar Ratio (1,4-dichlorobutane:methylamine) | 1 : 3.5-4.5 |
| Yield | >88% |
| Product Purity | >99% |
This method's advantages include simple process, mild conditions, and industrial scalability.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Two-step N-methoxyamide synthesis | Reactivity control via N-methoxy group | High selectivity, functional group tolerance | Requires multi-step synthesis |
| Catalytic N-methylation (Iridium) | Uses methanol, mild conditions | High selectivity for N-methylation | Catalyst cost, substrate scope |
| Nucleophilic substitution (1,4-dichlorobutane + methylamine) | Simple, industrially scalable | High yield, mild pressure | Limited to N-methylation, needs further modification for N-methoxy |
| Photochemical organoboron coupling | Visible light, diverse substitutions | Mild, versatile, tolerant to groups | Requires photochemical setup |
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-Methoxy-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Varied N-Substituents
N,N-Dimethylpyrrolidin-3-amine
- Structure : Differs by replacing the methoxy group with a second methyl group.
- Properties : Increased hydrophobicity (logP ≈ 0.5–1.0) due to dual methyl substituents. The absence of the electron-withdrawing methoxy group enhances the basicity of the amine (pKa ~10.5) compared to the target compound .
- Applications : Used as a chiral building block in asymmetric synthesis and kinase inhibitors .
N-Benzyl-N-methylpyrrolidin-3-amine
- Structure : Substitutes methoxy with a benzyl group.
- Properties: Higher molecular weight (MW = 204.3 g/mol) and lipophilicity (logP ≈ 2.5).
- Applications : Explored in neurological drug candidates due to improved blood-brain barrier penetration .
(3R)-(+)-3-(Dimethylamino)pyrrolidine
- Structure: Chiral analogue with dimethylamino at the 3-position.
- Properties: Enhanced stereochemical utility in catalysis. The dimethylamino group increases solubility in polar solvents compared to the methoxy-methyl combination .
Pyridine and Pyrimidine Analogues with Methoxy Substituents
6-Methoxypyridin-3-amine
- Structure : Aromatic pyridine ring with methoxy and amine groups.
- Properties : Lower basicity (pKa ~4.5) due to aromatic ring electron withdrawal. Exhibits antimicrobial activity when complexed with Co(II) or Cu(II) ions .
- Applications : Precursor for Schiff base ligands in coordination chemistry .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : Bipyridine system with methoxy substitution.
- Properties: Extended π-conjugation increases UV absorption (λmax ~270 nm). The methoxy group enhances metabolic stability compared to non-substituted analogues .
Heterocyclic Compounds with Varied Ring Sizes
N-(Azetidin-3-yl)-6-methoxypyridin-3-amine
Key Comparative Data Table
Biological Activity
N-Methoxy-N-methylpyrrolidin-3-amine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 113.18 g/mol. The unique structure contributes to its potential interactions with biological targets, influencing various physiological processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of neurotransmitter systems in the brain, which may influence mood and cognitive functions. The compound's chiral nature allows it to exhibit distinct biological activities compared to its non-chiral counterparts.
Biological Activity Overview
Research indicates that this compound may have several pharmacological properties:
- Neuropharmacological Effects : Preliminary studies suggest potential modulation of neurotransmitter pathways related to mood and cognition.
- Anti-inflammatory Properties : Similar compounds have shown promise in influencing pathways related to neuroinflammation.
- Enzyme Interaction : The compound can be utilized in studying enzyme-substrate interactions due to its structural characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-Methoxy-N-methyl-4-nitrobenzamide | Methoxy and nitro groups on benzamide | Nitro group offers distinct reactivity |
| N-Methoxy-N,3-dimethyl-4-chlorobenzamide | Chlorine substituent on benzamide | Alters electronic properties significantly |
| N-Methoxy-N,3-dimethyl-4-amino-benzamide | Amino group instead of nitro | Enhances hydrogen bonding capabilities |
The combination of the methoxy and pyrrolidine groups in this compound may confer unique biological activities not observed in its analogs, making it a valuable candidate for further research.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can affect neurotransmitter systems. For instance, studies on related pyrrolidine derivatives have demonstrated their capacity to act as histamine H3 receptor antagonists, suggesting potential applications in treating cognitive disorders.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of structurally related compounds have revealed their ability to modulate neuroinflammatory pathways. These findings underscore the importance of exploring this compound's effects on inflammatory responses within the nervous system.
- Enzyme Interaction Studies : The chiral nature of this compound allows it to engage in enzyme-substrate interactions effectively. This characteristic has been leveraged in studies aimed at understanding its role in various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
